5-Benzyl-2-[(biphenyl-4-ylcarbonyl)amino]-4-methylthiophene-3-carboxamide
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Overview
Description
5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C27H23N3O2S2 and a molecular weight of 485.62 g/mol This compound is characterized by its unique structure, which includes a thiophene ring, a benzyl group, and a biphenylcarbonyl group
Preparation Methods
The synthesis of 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step typically involves a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the biphenylcarbonyl group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated thiophene.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The biphenylcarbonyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar compounds to 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide include:
5-benzyl-2-[(4-phenylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide: This compound lacks the biphenyl group, which may affect its binding affinity and specificity.
5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-ethyl-3-thiophenecarboxamide: The substitution of a methyl group with an ethyl group can influence the compound’s steric properties and reactivity.
The uniqueness of 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O2S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H22N2O2S/c1-17-22(16-18-8-4-2-5-9-18)31-26(23(17)24(27)29)28-25(30)21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H2,27,29)(H,28,30) |
InChI Key |
IUMHIUKPDIPMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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